

## physical and chemical properties of ethene-1,1-diol

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# Ethene-1,1-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ethene-1,1-diol**, the enol tautomer of acetic acid, is a highly reactive and unstable molecule that has long been a subject of theoretical interest.[1][2] Recently, its successful synthesis and spectroscopic characterization have opened new avenues for understanding its role as a key intermediate in various chemical and biological processes. This guide provides an in-depth overview of the physical and chemical properties of **ethene-1,1-diol**, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

#### Introduction

**Ethene-1,1-diol** (H<sub>2</sub>C=C(OH)<sub>2</sub>), also known as 1,1-dihydroxyethene or ketene hydrate, is the geminal enol isomer of acetic acid.[2] Its existence was long postulated, but its inherent instability made direct observation challenging. As an enol, it is expected to exhibit nucleophilic character and high reactivity, potentially serving as a precursor in the formation of complex organic molecules, including amino acids like glycine. The recent successful generation and



characterization of **ethene-1,1-diol** have provided valuable insights into its structure, stability, and chemical behavior.

### **Physical and Chemical Properties**

Due to its high reactivity and transient nature, many of the physical properties of **ethene-1,1-diol** are derived from computational studies rather than direct experimental measurement.

### **Computed Physical Properties**

The following table summarizes the key computed physical and chemical properties of **ethene-1,1-diol**.

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>4</sub> O <sub>2</sub>	PubChem
Molecular Weight	60.05 g/mol	PubChem
Exact Mass	60.021129371 Da	PubChem
IUPAC Name	ethene-1,1-diol	PubChem
InChI	InChI=1S/C2H4O2/c1- 2(3)4/h3-4H,1H2	PubChem
InChIKey	LONYOMRPNGXPGP- UHFFFAOYSA-N	PubChem
Canonical SMILES	C=C(O)O	PubChem
Topological Polar Surface Area	40.5 Ų	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem

### **Stability and Tautomerism**



**Ethene-1,1-diol** is significantly less stable than its keto tautomer, acetic acid. Computational studies have explored the thermodynamics of its various conformers, with the s-cis, s-trans conformer being the most stable.[3] The tautomerization to acetic acid is a key feature of its chemistry. Under photolytic conditions, **ethene-1,1-diol** readily rearranges to form both acetic acid and ketene.[2][4]

### **Experimental Protocols**

The primary method for the synthesis and characterization of **ethene-1,1-diol** involves flash vacuum pyrolysis (FVP) of a precursor followed by matrix isolation spectroscopy.

### Synthesis of Ethene-1,1-diol via Flash Vacuum Pyrolysis of Malonic Acid

Objective: To generate gas-phase **ethene-1,1-diol** for spectroscopic analysis.

Apparatus: A standard flash vacuum pyrolysis setup consists of a sample sublimation tube, a heated quartz pyrolysis tube, and a cold finger for matrix deposition, all under high vacuum.

#### Procedure:

- Malonic acid is placed in the sublimation tube.
- The system is evacuated to a high vacuum.
- The pyrolysis tube is heated to approximately 400 °C.
- The malonic acid is gently heated to induce sublimation, and the vapor is passed through the hot pyrolysis tube.
- The pyrolysis products are then co-deposited with an excess of an inert gas (e.g., argon) onto a cold window (typically at 10 K) for matrix isolation.

### **Spectroscopic Characterization**

Objective: To identify and characterize the isolated **ethene-1,1-diol**.

Methodology:



- Infrared (IR) Spectroscopy: The argon matrix containing the pyrolysis products is analyzed by IR spectroscopy. The vibrational frequencies of **ethene-1,1-diol** are compared with theoretically predicted spectra to confirm its identity.
- Ultraviolet-Visible (UV/Vis) Spectroscopy: The matrix is also subjected to UV/Vis spectroscopy to observe the electronic transitions of the molecule.

#### **Spectroscopic Data**

The following tables summarize the key experimental and computational spectroscopic data for **ethene-1,1-diol**.

Infrared (IR) Spectroscopy

Vibrational Mode	Experimental Frequency (cm <sup>-1</sup> ) (in Ar matrix)	Calculated Frequency (cm <sup>-1</sup> )
C=C stretch	~1712	Varies with computational method
O-H stretch	~3643, ~3619	Varies with computational method

Note: The experimental values are from matrix isolation studies and may be subject to matrix effects.

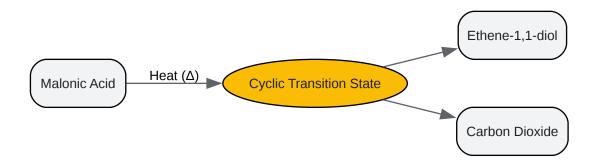
Ultraviolet-Visible (UV/Vis) Spectroscopy

Transition	λ_max (nm) (in Ar matrix)	Calculated λ_max (nm)
$\pi \to \pi^*$	194	192

## Reaction Pathways and Mechanisms Formation from Malonic Acid

The formation of **ethene-1,1-diol** from malonic acid proceeds via a decarboxylation reaction upon heating.



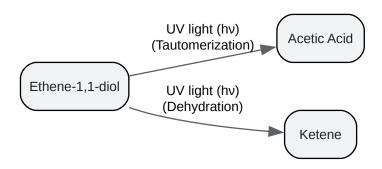


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Caption: Decarboxylation of malonic acid to ethene-1,1-diol.

#### **Photolytic Rearrangement**

Upon irradiation with UV light (e.g.,  $\lambda$  = 254 nm), matrix-isolated **ethene-1,1-diol** undergoes rearrangement to its more stable tautomer, acetic acid, and also decomposes to ketene.[2][4]



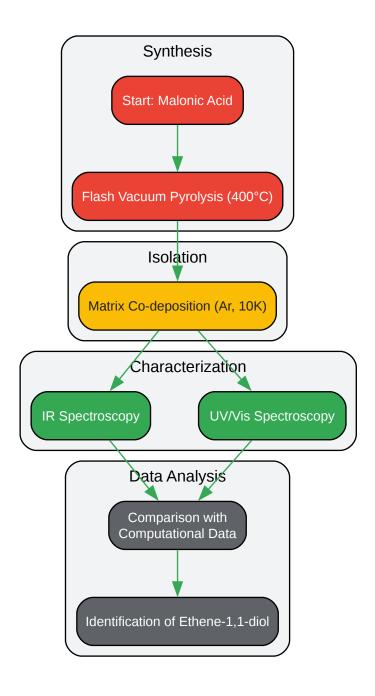
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Caption: Photolytic rearrangement of **ethene-1,1-diol**.

# **Logical Workflow for Synthesis and Characterization**

The following diagram illustrates the experimental workflow for the generation and identification of **ethene-1,1-diol**.





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Caption: Experimental workflow for **ethene-1,1-diol**.

#### Conclusion

**Ethene-1,1-diol**, while highly unstable, is a fascinating molecule with significant implications for organic synthesis and prebiotic chemistry. The development of experimental techniques for its generation and characterization has provided a solid foundation for further exploration of its



reactivity and potential as a transient intermediate in complex reaction pathways. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers interested in this elusive enol.

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